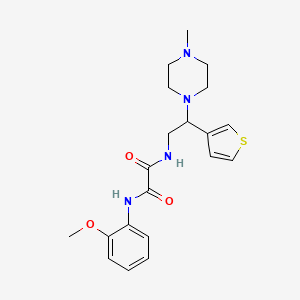
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound with a complex molecular structure that suggests significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H26N4O3S, with a molecular weight of approximately 402.5 g/mol. The structure features an oxalamide functional group, a methoxyphenyl moiety, a piperazine ring, and a thiophene group, which collectively contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O3S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 946200-47-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's piperazine moiety is known to enhance binding affinity and selectivity towards various biological targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can be crucial for cancer therapy.
- Receptor Modulation : It may bind to receptors influencing neurotransmitter systems, which could have implications for neurological conditions.
Biological Activity Studies
Research into the biological activity of this compound has revealed promising results:
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of ribosomal S6 kinase (RSK), a target implicated in cancer cell growth and survival. Inhibiting RSK could lead to reduced proliferation of cancer cells .
- Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, making it a candidate for further pharmacological research in inflammatory diseases .
- Neuropharmacological Potential : Given the piperazine structure, the compound may exhibit effects on central nervous system targets, warranting investigation into its potential as an anxiolytic or antidepressant agent .
Case Study 1: RSK Inhibition
A study investigated the effects of this compound on RSK activity in vitro. Results indicated a significant reduction in RSK phosphorylation levels in treated cancer cell lines compared to controls, suggesting effective modulation of this pathway .
Case Study 2: Neuropharmacological Assessment
In a behavioral study on rodent models, the administration of the compound demonstrated anxiolytic-like effects in elevated plus maze tests. The results indicated increased time spent in open arms compared to controls, suggesting potential anxiolytic properties .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)17(15-7-12-28-14-15)13-21-19(25)20(26)22-16-5-3-4-6-18(16)27-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJQEUWBYUTGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














